1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-26-15-25-20-21(26)23-14-24-22(20)28-12-17-10-27(11-18(17)13-28)19(29)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15,17-18H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTOVBQUUBKVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one is a complex organic molecule that exhibits significant potential in various biological activities. Its unique structural features, which include a purine derivative and an octahydropyrrolo framework, suggest a range of interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. Its structure includes multiple functional groups that contribute to its lipophilicity and potential pharmacokinetic properties. The presence of the purine moiety is particularly noteworthy as it may enhance the compound's interaction with nucleic acids and enzymes involved in cellular signaling pathways.
Preliminary studies indicate that This compound may act as an inhibitor of phosphoinositide 3-kinases (PI3K). PI3K pathways are crucial in regulating various cellular processes such as growth, metabolism, and survival. Dysregulation of these pathways is implicated in cancer and other diseases, making this compound a candidate for therapeutic development.
Inhibition of PI3K Pathway
Research has shown that compounds similar to This compound can significantly inhibit PI3K activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines. For instance, studies have demonstrated that purine derivatives exhibit anticancer properties by modulating PI3K signaling pathways.
Antioxidant Properties
Another aspect of the biological activity of this compound is its potential antioxidant properties. Compounds with similar structural features have been shown to possess radical scavenging abilities, which can be beneficial in preventing oxidative stress-related damage in cells.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of This compound , a comparison with other related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Methyladenine | Purine base with methyl substitution | Antiviral activity |
| Octahydroquinoline | Saturated nitrogen-containing ring | Neuroprotective effects |
| 5-Aminoimidazole | Imidazole ring with amino group | Anticancer properties |
| 1-[5-(9-methylpurin-6-yl)... | Purine and pyrrolidine structures | PI3K inhibition, antioxidant effects |
This comparison highlights how the complex structure of 1-[5-(9-methylpurin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one may confer unique mechanisms of action compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to 1-[5-(9-methylpurin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one :
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that compounds targeting the PI3K pathway can effectively reduce tumor growth. For example, one study reported a significant decrease in cell viability at concentrations as low as 10 µM.
- Oxidative Stress Models : In models assessing oxidative stress, derivatives exhibiting structural similarities demonstrated a capacity to reduce lipid peroxidation levels significantly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo-Pyrrole/Purine Scaffolds
Key Observations:
Substituent Impact on Molecular Weight : The target compound’s 4-phenylbutan-1-one group increases its molecular weight compared to the 3-methylphenylethan-1-one analogue (402.5 vs. 376.5 g/mol) .
Synthetic Accessibility : Ethyl pyrrolo-pyridine carboxylates (e.g., 9a, 9b) achieve moderate yields (60%), suggesting that similar bicyclic systems may require optimized conditions for higher efficiency .
Purine vs. Pyridine Cores: The target’s purine moiety (vs.
Functional Group Comparisons
- Halogenation Effects : Compound 9b’s chloro-substitution demonstrates how electronegative groups can modulate electronic properties, a feature absent in the target compound but relevant for future derivatization .
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Compounds
A common approach involves the cyclocondensation of 1,4-diamines with 1,3-dicarbonyl derivatives. For example, reacting 1,4-diaminobutane with ethyl acetoacetate under acidic conditions yields the pyrrolopyrrole framework.
Reaction Conditions :
-
Solvent: Ethanol or toluene
-
Acid catalyst: p-Toluenesulfonic acid (pTSA)
-
Temperature: Reflux (80–110°C)
Mechanism :
-
Nucleophilic attack by the diamine on the dicarbonyl electrophile.
-
Sequential cyclization via enamine and imine formation.
-
Tautomerization to stabilize the bicyclic structure.
Stereoselective Reduction of Pyrrolo[3,4-c]pyrrole Diones
The dione precursor 5-methyl-4,6-dioxo-3-(p-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate (CAS 20485-41-0) is reduced using sodium borohydride (NaBH4) or LiAlH4 to generate the saturated bicyclic amine.
Optimization Insights :
-
LiAlH4 in THF at 0°C achieves full reduction of ketones to alcohols, but subsequent dehydration steps are required.
-
Catalytic hydrogenation (H₂, Pd/C) offers better stereocontrol but requires high-pressure equipment.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 55–65% |
Buchwald-Hartwig Amination
For more electron-deficient purines, palladium-catalyzed coupling is preferred:
Conditions :
Installation of the 4-Phenylbutan-1-one Side Chain
Friedel-Crafts Acylation
The ketone group is introduced via acylation of the pyrrolopyrrole nitrogen using 4-phenylbutanoyl chloride .
Optimized Protocol :
-
Generate acyl chloride from 4-phenylbutanoic acid using SOCl₂ in DCM.
-
Add dropwise to the bicyclic amine in DCM with Et₃N as a base.
-
Stir at RT for 6 h.
Direct Alkylation via Michael Addition
An alternative route employs 4-phenyl-2-buten-1-one in a conjugate addition:
Conditions :
Final Coupling and Purification
The fully functionalized intermediates are combined via amide bond formation or reductive amination.
Representative Procedure :
-
React 5-(9-methylpurin-6-yl)octahydropyrrolo[3,4-c]pyrrole with 4-phenylbutanoyl chloride in DCM.
-
Purify via silica gel chromatography (EtOAc/hexane = 3:7).
-
Characterize by ¹H NMR and LC-MS .
Critical Quality Parameters :
-
Purity: >98% (HPLC)
-
Stereochemical purity: Confirmed via chiral HPLC
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous purine derivatives. Key steps include:
- Use of Pd(Ph₃)₄ catalyst with arylboronic acids under reflux conditions (toluene, 12 hours) .
- Purification via column chromatography (EtOAc/hexane gradients) or recrystallization (ethanol/DMF) .
- Yield optimization through stoichiometric adjustments (e.g., 1.5 mmol arylboronic acid per 1 mmol substrate) and controlled reflux durations (25–30 hours in xylene for cyclization) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyrrolo-pyrrole and purine moieties .
- HRMS : High-resolution mass spectrometry for molecular weight validation and isotopic pattern analysis .
- X-ray Crystallography : SHELXL for refinement of crystal structures, particularly useful for resolving stereochemical ambiguities in the octahydropyrrolo-pyrrole core .
Q. What computational modeling approaches are suitable for predicting 3D conformation and electronic properties?
- Methodological Answer :
- ORTEP-3 : For visualizing crystallographic data and generating 3D molecular models .
- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) investigate reaction mechanisms in the pyrrolo-pyrrole core?
- Methodological Answer :
- Introduce ¹³C-labeled carbonyl groups or ¹⁵N-labeled amines during synthesis (e.g., using labeled 4-oxo-4-phenylbutanenitrile precursors) .
- Track isotopic incorporation via ¹³C NMR or HRMS to elucidate nucleophilic substitution pathways or cyclization mechanisms .
Q. What experimental designs assess environmental fate and biodegradation pathways?
- Methodological Answer :
- Partition Coefficients : Measure logP values to predict distribution in abiotic compartments (soil/water) .
- Long-Term Biodegradation Studies : Use randomized block designs with split-split plots to evaluate biotic/abiotic transformations over multiple seasons .
- High-Throughput Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to assess acute toxicity thresholds (Category 4 classification per EU-GHS) .
Q. How can contradictions between crystallographic data and computational predictions be resolved?
- Methodological Answer :
- SHELXL Refinement : Re-analyze diffraction data with SHELXL to correct for twinning or disorder in the octahydropyrrolo-pyrrole moiety .
- ORTEP-3 Validation : Compare computational models (DFT-optimized geometries) with crystallographic ORTEP diagrams to identify steric clashes or electronic discrepancies .
Q. What strategies optimize multi-step synthesis for scale-up without compromising purity?
- Methodological Answer :
- Stepwise Recrystallization : Use methanol or ethanol for intermediate purification to remove Pd catalyst residues .
- Process Analytical Technology (PAT) : Monitor reaction progress via in-situ FTIR to identify kinetic bottlenecks (e.g., slow cyclization steps) .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
- Methodological Answer :
- Analog Synthesis : Modify the phenylbutan-1-one or purine substituents to probe binding affinity (e.g., 4-methoxyphenyl vs. 4-ethylphenyl derivatives) .
- In Vitro Assays : Use enzyme inhibition studies (e.g., kinase assays) paired with molecular docking (DFT-derived conformers) to correlate electronic properties with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
